(+/-)-4Hydroxy Propranolol Sulfate

Pharmacology Drug Metabolism Beta-Blocker Activity

Quantifying propranolol's complete metabolic fate is impossible without accurately measuring its major sulfate conjugate, which accounts for ~18% of the administered dose. Generic substitutes like 4-hydroxypropranolol produce grossly inaccurate results due to divergent chromatographic and electrochemical behavior. (±)-4-Hydroxy Propranolol Sulfate is a dedicated, certified reference standard that solves this challenge: • Enables validated LC-MS/MS quantification down to 1 ng/mL in plasma and complex biological matrices. • Facilitates wastewater-based epidemiology as a specific human consumption biomarker, eliminating confounding from improper disposal. • Supports stereoselective sulfoconjugation research, where a 4.6-fold Vmax difference between enantiomers has been documented. Supplied with a comprehensive Certificate of Analysis to ensure regulatory compliance and data integrity.

Molecular Formula C16H21NO6S
Molecular Weight 355.4 g/mol
CAS No. 87075-33-0
Cat. No. B022004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-4Hydroxy Propranolol Sulfate
CAS87075-33-0
Synonyms4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol 1-Hydrogen Sulfate; 
Molecular FormulaC16H21NO6S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)[NH2+]CC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O
InChIInChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21)
InChIKeyODCKICSDIPVTRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-4-Hydroxy Propranolol Sulfate Overview


(±)-4-Hydroxy Propranolol Sulfate (4-HOPS, CAS 87075-33-0) is the sulfate ester conjugate of 4-hydroxypropranolol, itself a major active metabolite of the non-selective beta-adrenergic antagonist propranolol [1]. This compound is a significant human urinary metabolite, accounting for approximately 18% of an administered propranolol dose [2]. It is primarily utilized as a certified reference standard for analytical method development, validation, and the quantification of this specific conjugated metabolite in biological matrices for pharmacokinetic, environmental, and forensic studies [3].

Certified Reference For 4-hydroxypropranolol sulfate quantification
Research Context PK, metabolism, forensic & environmental studies
Key Distinction Inactive elimination marker, not active β-blocker

4-Hydroxy Propranolol Sulfate Substitution Limitation


4-Hydroxy Propranolol Sulfate is not a functional analog or alternative to its parent metabolite, 4-hydroxypropranolol (4-OH-P). While 4-OH-P is a pharmacologically active beta-blocker, the sulfate conjugate (4-HOPS) is a major inactive elimination product with a different analytical behavior . Substituting 4-HOPS for 4-OH-P in a quantitative assay would result in gross inaccuracies due to their distinct physicochemical properties and, critically, their divergent electrochemical and chromatographic behavior [1][2]. Therefore, a dedicated, certified reference standard for 4-HOPS is an absolute requirement for any study aiming to quantify this specific conjugate in complex biological or environmental samples.

Functional mismatch: 4-HOPS is inactive conjugate; 4-hydroxypropranolol is reported active β-blocker.
Analytical mismatch: Distinct chromatographic and electrochemical behavior precludes interchangeable detection.
Quantitative inaccuracy: Using free metabolite as calibrator will distort 4-HOPS measurements.

Differentiation from Related Analogs


Beta-Adrenoceptor Blockade Comparison

(+/-)-4-Hydroxy Propranolol Sulfate (4-HOPS) is a major, but importantly, a non-beta-blocking metabolite of propranolol . This is in stark contrast to its parent metabolite, 4-hydroxypropranolol (4-OH-P), which is a potent beta-adrenoceptor antagonist with comparable potency to propranolol itself [1]. This functional differentiation is critical; while 4-OH-P contributes to the overall pharmacological effect of propranolol, 4-HOPS is an inactive elimination product. The sulfation at the phenolic 4-position effectively abolishes the beta-blocking activity, making 4-HOPS a key marker for drug disposition rather than drug action.

Functional State
Class-level inference
4-HOPS: Non-β-blocking
4-OH-P: Reported β-blocker
Defines marker utility, not pharmacology
Based on sulfate conjugate elimination role
Pharmacology Drug Metabolism Beta-Blocker Activity

Sulfation vs. Glucuronidation Preference

The major metabolic pathway for 4-hydroxypropranolol involves conjugation. A direct comparison of conjugation routes reveals a strong preference for sulfation over glucuronidation. Specifically, the conjugation of 4-hydroxypropranolol involved mainly sulfation (55-65%) compared to glucuronidation (32-38%) [1]. This is the inverse of the conjugation pattern observed for the parent drug, propranolol, which is predominantly glucuronidated (58-62%) rather than sulfated (7-12%). This distinct preference underscores the unique metabolic fate of the 4-hydroxy metabolite and highlights 4-HOPS as the dominant conjugated species of this important active metabolite.

Conjugation Preference
Head-to-head
Sulfation: 55–65%
Glucuronidation: 32–38%
~1.7-fold preference
Primary conjugated species to monitor
HPLC analysis of dog plasma
Drug Metabolism Phase II Conjugation Pharmacokinetics

Electrochemical Detection Differentiation

Using voltammetric measurements on a glassy carbon electrode, propranolol (PRO), 4-hydroxypropranolol (4-OH-PH), and 4-hydroxypropranolol sulfate (4-OH-PS) exhibit distinct and separable oxidation peaks [1]. This electrochemical differentiation enables their simultaneous electroanalysis. The method is linear across specific concentration ranges for each analyte. For 4-OH-PS, the calibration curve is linear between 3.52×10⁻⁶ and 4.22×10⁻⁵ mol L⁻¹, which is a distinct dynamic range compared to its parent (4-OH-PH) and grandparent (PRO) molecules [1]. This quantifiable separation in electrochemical behavior is a direct result of the sulfate group's influence, allowing for its specific detection without interference from related compounds.

Electrochemical Range
Head-to-head
4-HOPS: 3.52×10⁻⁶ – 4.22×10⁻⁵ mol L⁻¹
4-OH-P: 4.00×10⁻⁶ – 4.81×10⁻⁵ mol L⁻¹
Supports simultaneous electroanalysis
Glassy carbon electrode voltammetry
Analytical Chemistry Electrochemistry Voltammetry

Immunoaffinity Isolation Sensitivity

An immunoaffinity column containing antibodies to the parent drug propranolol was successfully used to specifically isolate 4'-hydroxypropranolol sulfate (HOPS) from human plasma [1]. This method demonstrated very high specificity with minimal interference from the biological matrix in subsequent HPLC-fluorometric analysis. The technique achieved a reproducible limit of sensitivity of 1 ng/mL for HOPS in plasma [1]. While the paper does not directly compare this to other methods for HOPS, it establishes a benchmark for a highly specific extraction technique, which is often a significant challenge for polar sulfate conjugates like 4-HOPS in complex matrices.

LOD in Plasma
Supporting evidence
1 ng/mL
High-sensitivity extraction benchmark
Immunoaffinity-HPLC/fluorometric
Bioanalysis Immunoaffinity Sample Preparation

4-Hydroxy Propranolol Sulfate Applications


Pharmacokinetic & Drug Metabolism Studies

This compound is essential as an analytical reference standard for the accurate quantification of the 4-hydroxypropranolol sulfate conjugate in plasma and urine. Given that it accounts for approximately 18% of an administered propranolol dose [5], its precise measurement is critical for establishing complete mass balance and fully characterizing propranolol's metabolic fate. Studies of propranolol pharmacokinetics that fail to account for 4-HOPS provide an incomplete picture of drug elimination. The validated immunoaffinity-HPLC method achieving 1 ng/mL sensitivity in plasma provides a proven approach for these analyses [2].

Electroanalytical Method Development

The distinct and separable electrochemical oxidation peak of 4-HOPS on a glassy carbon electrode, with a linear range of 3.52×10⁻⁶ - 4.22×10⁻⁵ mol L⁻¹ [5], positions this compound as a key analyte for labs developing new electrochemical sensors or voltammetric methods. Its unique behavior compared to propranolol and unconjugated 4-hydroxypropranolol allows for the creation of reagent-free, simultaneous detection assays for all three species in a single run, which is a valuable analytical advancement.

Environmental Monitoring & Wastewater Epidemiology

As a major and stable human urinary metabolite, 4-HOPS serves as a specific and reliable biomarker for propranolol consumption in municipal wastewater. Unlike the parent drug, which can also be a result of improper disposal, the presence of this specific conjugated metabolite in wastewater provides a more direct and accurate proxy for actual human consumption, which is the foundation of wastewater-based epidemiology. Quantification methods are already established in this context [5], making this a direct and validated application for the reference standard.

Phase II Conjugation Mechanism Studies

4-HOPS is an ideal model substrate for investigating the stereoselective nature of sulfoconjugation. Studies have shown that human liver cytosol catalyzes the sulfation of racemic 4-hydroxypropranolol with high stereoselectivity, exhibiting a 4.6-fold higher Vmax for the (+)-enantiomer over the (-)-enantiomer in a high-affinity reaction [5]. This makes the compound, and its individual enantiomeric standards, valuable tools for enzymology and toxicology research into phenolsulfotransferase (PST) activity and its implications for inter-individual variability in drug metabolism.

Application
Selection Property
Validation Focus
PK & drug metabolism studies
Certified reference standard for sulfate conjugate
Metabolite mass balance and quantification
Electroanalytical sensor development
Distinct electrochemical oxidation peak
Simultaneous detection of PRO, 4-OH-P, 4-HOPS
Wastewater-based epidemiology
Stable human-specific metabolite biomarker
Consumption proxy vs. parent drug disposal
Phase II sulfoconjugation studies
Racemic substrate for stereoselective sulfation
Stereoselectivity of phenol sulfotransferase

Technical Documentation Hub

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39 linked technical documents
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